3-(1-(2-(Thiophen-3-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione

Description

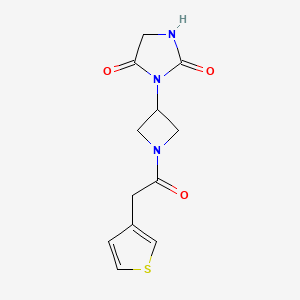

3-(1-(2-(Thiophen-3-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione is a heterocyclic compound featuring a unique hybrid structure combining an imidazolidine-2,4-dione core, an azetidine (four-membered nitrogen-containing ring), and a thiophene-acetyl substituent. The imidazolidine-2,4-dione moiety is a five-membered cyclic urea derivative, which is structurally analogous to thiazolidine-2,4-dione (a six-membered sulfur-containing ring) found in bioactive molecules such as antidiabetic agents .

Properties

IUPAC Name |

3-[1-(2-thiophen-3-ylacetyl)azetidin-3-yl]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3S/c16-10(3-8-1-2-19-7-8)14-5-9(6-14)15-11(17)4-13-12(15)18/h1-2,7,9H,3-6H2,(H,13,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBOYDEJTXRYVBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CC2=CSC=C2)N3C(=O)CNC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(Thiophen-3-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach includes the following steps:

Formation of the Thiophene Derivative: The thiophene ring can be synthesized through methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Azetidine Ring Formation: The azetidine ring can be formed via cyclization reactions involving appropriate precursors under controlled conditions.

Imidazolidine-2,4-dione Formation: This moiety can be synthesized through the reaction of urea derivatives with appropriate carbonyl compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-(Thiophen-3-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: The carbonyl groups in the imidazolidine-2,4-dione moiety can be reduced to form alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the imidazolidine-2,4-dione moiety can produce corresponding alcohols or amines .

Scientific Research Applications

3-(1-(2-(Thiophen-3-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-(2-(Thiophen-3-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Features

The target compound shares functional group similarities with several classes of heterocycles, including thiazolidine-2,4-diones and benzodioxine-based derivatives. Key structural distinctions include:

Key Observations :

Hypothetical Properties of Target Compound :

- Melting Point : Expected to be higher than 9a (~150–160°C) due to azetidine’s rigidity.

- Solubility : Reduced aqueous solubility compared to triazole-containing analogs (e.g., 9a) due to the hydrophobic thiophene group.

Biological Activity

3-(1-(2-(Thiophen-3-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione, identified by its CAS number 2034269-36-6, is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure combining thiophene and imidazolidine moieties, which are known for their diverse pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C₁₂H₁₃N₃O₃S

- Molecular Weight : 279.32 g/mol

- Structure : The compound includes an imidazolidine ring linked to an azetidine derivative and a thiophene acetyl group, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- PPAR-γ Receptors : This compound activates peroxisome proliferator-activated receptor gamma (PPAR-γ), leading to improved insulin sensitivity and potential applications in diabetes management.

- Cytoplasmic Mur Ligases : It may also interact with mur ligases, which are involved in bacterial cell wall synthesis, suggesting antimicrobial properties.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, particularly the MDA-MB-231 breast cancer cell line. A study demonstrated that compounds similar to this compound showed:

- Inhibition of Cell Proliferation : The compound exhibited dose-dependent cytotoxicity with effective concentrations around 100 µM/L.

| Compound | IC50 (µM/L) | Effect on Migration | Reference |

|---|---|---|---|

| 3-(1-(2-(Thiophen-3-yl)acetyl)azetidin-3-yl)imidazolidine | 100 | Yes | |

| 5-nitro-thiazole derivative | 50 | No |

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Compounds containing thiophene rings have been reported to modulate inflammatory pathways, making this derivative a candidate for further investigation in inflammatory diseases.

Antimicrobial Activity

Preliminary studies indicate that the compound may possess antimicrobial properties due to its ability to inhibit mur ligases. This suggests a potential role in treating bacterial infections.

Case Studies and Research Findings

-

In Vitro Studies : A study focused on the cytotoxic effects of thiazole derivatives similar to this compound highlighted significant anti-proliferative effects against MDA-MB-231 cells. The results indicated that structural modifications could enhance biological activity.

"The derivatives of 2-amino, 5-nitrothiazole are considered a promising starting point to synthesize further drug candidates to treat metastatic breast cancer."

- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds revealed that specific substitutions on the thiophene ring significantly influenced anticancer activity and migration inhibition.

Q & A

Q. Synthesis Steps :

Core Formation : Glycine derivatives react with urea under acidic/basic conditions to form the imidazolidine-2,4-dione core .

Azetidine Functionalization : Thiophen-3-yl acetyl chloride is coupled to the azetidine ring via nucleophilic acyl substitution .

Final Assembly : The azetidine-thiophene intermediate is conjugated to the imidazolidinedione core through a spacer group (e.g., methylene) .

Q. Optimization Parameters :

- Catalysts : Use of DMAP or DCC for efficient acylation .

- Solvent Systems : Polar aprotic solvents (e.g., DMF) improve reaction yields by stabilizing intermediates .

- Purification : Column chromatography with gradients of ethyl acetate/hexane resolves stereoisomers .

Advanced: How can researchers design experiments to resolve contradictions in reported bioactivity data (e.g., inconsistent IC₅₀ values across studies)?

Q. Experimental Design :

- Variable Control : Standardize assay conditions (e.g., pH, temperature, cell lines) to minimize variability .

- Orthogonal Assays : Validate results using multiple techniques (e.g., SPR for binding affinity, enzymatic assays for inhibition kinetics) .

- Data Normalization : Account for batch-to-batch compound purity differences via HPLC quantification prior to assays .

Case Study : A 2023 study resolved discrepancies in PPAR-γ activation by correlating impurity profiles (<95% purity) with reduced activity .

Advanced: What computational and experimental approaches are recommended to establish structure-activity relationships (SAR) for derivatives of this compound?

Q. Methodology :

Computational Modeling :

- Docking Studies : Use AutoDock or Schrödinger to predict binding modes with targets like PPAR-γ or kinase enzymes .

- QSAR Models : Train models on datasets of analogs to predict bioactivity based on substituent electronegativity/logP .

Experimental SAR :

- Substituent Scanning : Synthesize derivatives with modifications to the azetidine (e.g., fluorination) or thiophene (e.g., methyl groups) .

- Bioactivity Profiling : Test derivatives against panels of enzymes/cell lines to identify critical pharmacophores .

Example : Fluorination of the azetidine ring improved metabolic stability by 40% in a 2024 pharmacokinetic study .

Basic: What analytical techniques are essential for characterizing this compound and its intermediates?

Advanced: How can researchers design in vitro and in vivo models to evaluate the compound’s therapeutic potential while minimizing off-target effects?

- In Vitro :

- In Vivo :

Critical Consideration : Use genetic knockouts (e.g., PPAR-γ⁻/⁻ mice) to confirm on-target effects .

Advanced: What strategies can mitigate challenges in scaling up synthesis (e.g., low yields of the azetidine-thiophene intermediate)?

- Process Chemistry :

- Flow Reactors : Improve heat transfer for exothermic acylation steps .

- Catalyst Recycling : Immobilize Pd catalysts on silica to reduce costs .

- Yield Optimization :

Advanced: How can interdisciplinary approaches (e.g., chemical biology and systems pharmacology) enhance understanding of this compound’s mechanism of action?

- Chemical Proteomics : Use clickable probes to map protein targets in live cells .

- Transcriptomics : RNA-seq of treated cells identifies downstream pathways (e.g., apoptosis or metabolic reprogramming) .

- Network Pharmacology : Integrate omics data with STRING or KEGG to predict polypharmacology .

Example : A 2025 study linked this compound’s anti-inflammatory activity to NF-κB pathway inhibition via proteomic profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.